molecular formula C8H5N3O4 B1390748 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1150618-15-7

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1390748
CAS No.: 1150618-15-7
M. Wt: 207.14 g/mol
InChI Key: WYVYATUJBANZIN-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-Nitro-7-azaindole-2-carboxylic acid, is the Cdc7 kinase . This kinase plays a crucial role in the initiation of DNA replication and cell cycle progression, making it an attractive target for cancer therapy .

Mode of Action

The compound interacts with its target, Cdc7 kinase, by binding to its active site . This interaction inhibits the kinase’s activity, thereby disrupting the initiation of DNA replication and cell cycle progression

Biochemical Pathways

The inhibition of Cdc7 kinase affects the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on continuous DNA replication for their rapid proliferation . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .

Pharmacokinetics

The compound’s predicted properties include a melting point of 280℃, a boiling point of 3928±350 °C, and a density of 158±01 g/cm3 These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells . The compound has been used in the synthesis of potential anticancer agents, suggesting that it may have therapeutic effects in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances in the environment could also potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It interacts with enzymes such as Cdc7 kinase, which is involved in the regulation of the cell cycle . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the kinase, leading to its inhibition . This interaction is essential for its potential use as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Cdc7 kinase by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it has been shown to affect the activity of other kinases, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of Cdc7 kinase, forming hydrogen bonds that stabilize the inhibitor-enzyme complex . This binding inhibits the kinase’s activity, leading to downstream effects on cell cycle regulation and gene expression . The compound’s ability to inhibit multiple kinases makes it a potent agent in disrupting cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases, although its potency may decrease with prolonged exposure . These temporal effects are crucial for understanding its potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its inhibitory effects on kinases.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with its target kinases . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in drug synthesis.

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVYATUJBANZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653968
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-15-7
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester (6 g, 27.1 mmoles) was dissolved in methanol/water mixture (1/1). Potassium hydroxide (3 eq) was added and the mixture was heated at reflux overnight. After cooling down, the mixture was acidified until pH=3 by hydrochloric acid 3N. The precipitate was filtered off, washed with water, then diethyl ether, and dried under vacuum. A brownish solid, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is obtained (5.47 g). Yield=98%. ESI-MS: m/z 208 ([M+H]+). HPLC purity: 100%
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Synthesis routes and methods II

Procedure details

A flask is charged successively with 5 g (22.62 mmol) of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Azasynth), 50 mL of 95% ethanol, 50 mL of water and 1.63 g (67.92 mmol) of lithium hydroxide. The reaction mixture is refluxed for 30 minutes and then left to return to room temperature. The solution is concentrated under reduced pressure and then diluted in 200 mL of water. The aqueous phase is extracted with 3×60 mL of ethyl acetate, then acidified with 32% hydrochloric acid until the pH is between 2 and 3. The precipitate formed is filtered, rinsed with 50 mL of ethyl acetate and then dried under vacuum for 6 h. 2.45 g of a white solid is obtained (52%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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